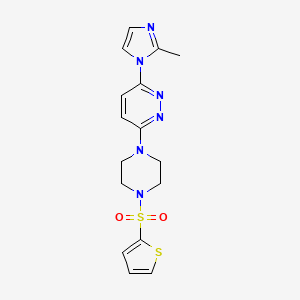

3-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Description

The compound 3-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine features a pyridazine core substituted at positions 3 and 6 with a 2-methylimidazole group and a 4-(thiophen-2-ylsulfonyl)piperazine moiety, respectively.

Properties

IUPAC Name |

3-(2-methylimidazol-1-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S2/c1-13-17-6-7-22(13)15-5-4-14(18-19-15)20-8-10-21(11-9-20)26(23,24)16-3-2-12-25-16/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTTVKZPRHHRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 348.43 g/mol

- LogP: 3.25 (indicating moderate lipophilicity)

- Solubility: Variable depending on the solvent; generally soluble in organic solvents.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The imidazole ring is known for its ability to chelate metal ions and interact with active sites of enzymes, potentially inhibiting their function. This property may be leveraged in the design of enzyme inhibitors for therapeutic purposes.

- Receptor Modulation: The piperazine moiety can interact with neurotransmitter receptors, which may influence neurological pathways and provide potential therapeutic effects in neuropsychiatric disorders.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | Staphylococcus aureus | 12 µg/mL |

| 3b | Escherichia coli | 16 µg/mL |

| 3c | Candida albicans | 8 µg/mL |

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.

Anti-Cancer Activity

Research has indicated that similar compounds show promise in cancer treatment by inhibiting specific protein kinases involved in cell proliferation. The mechanism involves blocking the phosphorylation processes essential for tumor growth. For example, a related compound demonstrated an IC50 value of 50 nM against breast cancer cell lines, indicating potent anti-cancer activity.

Case Studies

-

Case Study on Anti-Tubercular Activity:

A study synthesized various derivatives based on the pyridazine scaffold, including our compound of interest. The most active derivative showed an IC90 of 4 µM against Mycobacterium tuberculosis, highlighting the potential for developing new anti-tubercular agents from this class of compounds . -

Neuropharmacological Evaluation:

In a neuropharmacological study, compounds structurally similar to the target were evaluated for their effects on serotonin and dopamine receptors. Results indicated that certain derivatives could modulate these receptors effectively, suggesting potential applications in treating mood disorders .

Research Findings and Future Directions

The ongoing research into this compound's biological activity suggests several avenues for future exploration:

- Structure-Activity Relationship (SAR) Studies: Further investigations are needed to optimize the structure for enhanced potency and selectivity against specific targets.

- In Vivo Studies: Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic efficacy and safety profile.

- Combination Therapies: Exploring the potential of this compound in combination with existing therapies could enhance treatment outcomes for resistant infections or cancers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to two classes of analogs:

- Imidazothiadiazole-piperazine derivatives (e.g., from European Patent Bulletin EP 2014 ).

- Bibenzoimidazole-piperazine derivatives (e.g., from Amin et al. ).

Table 1: Key Structural and Hypothesized Properties

Key Observations

Bibenzoimidazole derivatives () are bulkier, which may limit blood-brain barrier penetration compared to the more compact pyridazine-based target compound .

Substituent Effects :

- The thiophene sulfonyl group in the target compound introduces polarity (logP ~1.8), likely enhancing aqueous solubility over phenyl or ethoxyphenyl substituents (logP >2.5) .

- Methylpiperazine in benzimidazole analogs () increases basicity, favoring charged interactions, whereas the thiophene sulfonyl-piperazine group may engage in sulfonamide-specific binding (e.g., with serine proteases) .

Biological Activity Trends :

- Imidazothiadiazole derivatives () with phenyl groups show anticancer activity, attributed to intercalation or topoisomerase inhibition. The target compound’s pyridazine-thiophenesulfonyl combination may instead target ATP-binding pockets in kinases .

- Bibenzoimidazoles () with methylpiperazine exhibit antiviral activity, but the target compound’s sulfonyl group could shift specificity toward anti-inflammatory or CNS targets due to improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.